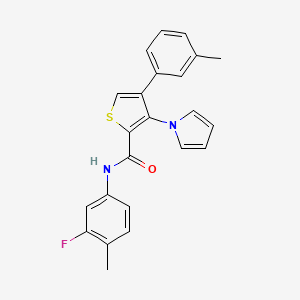
N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19FN2OS and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H19FN2OS, with a molecular weight of 390.48 g/mol. The structure features a thiophene ring, a pyrrole moiety, and multiple aromatic substitutions that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2OS |
| Molecular Weight | 390.48 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its interactions with specific cellular pathways:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which can interfere with cancer cell proliferation.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity and Efficacy
Recent studies have evaluated the compound's efficacy against various cancer cell lines and its potential as an anti-inflammatory agent. Here are some key findings:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:
These results indicate that the compound may be effective in inhibiting tumor growth and inducing apoptosis in cancer cells.
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties, showing promise in reducing markers of inflammation in cellular models. Specific pathways affected include NF-kB signaling, which plays a crucial role in inflammatory responses.
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Case Study on MCF7 Cell Line : A study conducted on MCF7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value indicating potent anticancer activity.
- Inflammation Model : In a model of acute inflammation, this compound was shown to reduce pro-inflammatory cytokines significantly, suggesting its potential for therapeutic use in inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c1-15-6-5-7-17(12-15)19-14-28-22(21(19)26-10-3-4-11-26)23(27)25-18-9-8-16(2)20(24)13-18/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATVTKDMESYHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













